Azoxystrobin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

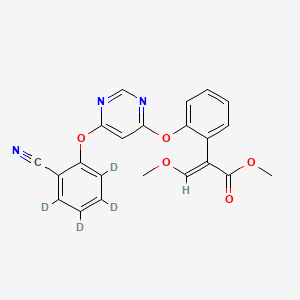

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Research, Scientific, and Drug Development Professionals

An In-Depth Technical Guide on the Synthesis and Purification of Azoxystrobin-d4

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and preventing ATP production.[1][4] Due to its efficacy, it is widely used in agriculture to protect a variety of crops from fungal diseases.[1][5]

The deuterated isotopologue, this compound, serves as an invaluable tool in analytical and research settings. Specifically, it is employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of azoxystrobin residues in environmental and biological samples.[6][7] This guide provides a comprehensive overview of the synthetic pathways and purification methodologies for producing high-purity this compound for research applications.

Physicochemical and Analytical Data

Quantitative data for this compound is summarized below, providing key identifiers and typical specifications for an analytical standard grade product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Methyl (E)-2-{2-[6-(2-cyano(d4)phenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | [6] |

| Empirical Formula | C₂₂D₄H₁₃N₃O₅ | [6] |

| Molecular Weight | 407.41 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| log Kow (Partition Coeff.) | 2.50 (at 20 °C) | [4] |

| Storage Temperature | 2-8°C | [6] |

Table 2: Analytical Specifications

| Parameter | Specification | Method |

| Purity (Assay) | ≥98.0% | HPLC[6] |

| Isotopic Purity | Typically ≥99% atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Synthesis of this compound

The synthesis of this compound mirrors the established routes for unlabeled Azoxystrobin, with the critical difference being the introduction of a deuterium-labeled precursor. The most common strategies involve the sequential coupling of three key fragments: a phenylacrylate moiety, a pyrimidine core, and a cyanophenol ring. For this compound, the deuterium atoms are located on the cyanophenoxy ring.

A plausible and efficient synthetic route involves a two-step nucleophilic aromatic substitution (SNAr) process.

-

Step 1: Synthesis of the Phenylacrylate-Pyrimidine Intermediate. Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is coupled with 4,6-dichloropyrimidine.

-

Step 2: Final Coupling with Deuterated Cyanophenol. The resulting intermediate, (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, is then coupled with 2-cyanophenol-d4 to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative methodology based on established synthetic routes for Azoxystrobin.[8][9]

Materials and Reagents:

-

Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

-

4,6-Dichloropyrimidine

-

2-Cyanophenol-d4

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

4-Dimethylaminopyridine (DMAP) (optional, catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

-

To a stirred solution of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 4,6-dichloropyrimidine (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours under a nitrogen atmosphere, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 (1.0 eq) and 2-Cyanophenol-d4 (1.1 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of DMAP (0.05 eq).[8]

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours under a nitrogen atmosphere.[8] Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and precipitate the crude product by adding it to water.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This yields the crude this compound product.

Purification of this compound

Achieving the high purity (≥98%) required for an analytical standard necessitates a robust purification strategy. The primary method for purifying crude Azoxystrobin is multi-stage crystallization.[10] For research-grade material, preparative HPLC may also be employed.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Crystallization

This protocol is adapted from patented industrial crystallization methods for Azoxystrobin, which are effective for achieving high purity.[10]

Materials and Reagents:

-

Crude this compound

-

Butyl Acetate (or Methanol/Toluene)[10]

-

Seed crystals of pure Azoxystrobin (optional, but recommended)

Procedure:

-

Dissolution: Add the crude this compound solid to a suitable crystallization vessel with butyl acetate. Heat the mixture to 60-70°C with stirring until all the solid is completely dissolved.

-

First-Stage Crystallization: If using seed crystals, add them to the solution while maintaining the temperature between 60-68°C. Allow the solution to stir at this temperature for a period to initiate crystal growth.[10]

-

Second-Stage Crystallization: Slowly cool the mixture to 40-50°C over 1-2 hours. Hold at this temperature to allow for further crystal formation.[10]

-

Third-Stage Crystallization: Continue to cool the slurry to a final temperature of 0-25°C and hold for at least 1 hour to maximize the yield of precipitated product.[10]

-

Isolation: Filter the crystalline solid using a Buchner funnel. Wash the filter cake with a small amount of cold solvent (butyl acetate) to remove residual soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Analysis: Confirm the purity of the final product using HPLC. Verify identity and isotopic enrichment using Mass Spectrometry and NMR. Analytical methods like GC-MS and LC-MS/MS are standard for residue analysis.[11]

Conclusion

The synthesis and purification of this compound are critical for supporting advanced analytical research in environmental science and toxicology. The synthetic route, based on sequential nucleophilic aromatic substitutions using a deuterated precursor, is a reliable method for its preparation. Subsequent purification via a controlled multi-stage crystallization process is essential for achieving the high-purity material required for its use as an internal standard. The protocols and data presented in this guide offer a comprehensive technical resource for researchers engaged in the production and application of this important analytical standard.

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 3. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Azoxystrobin-(cyanophenoxy-d4) analytical standard, PESTANAL® | Sigma-Aldrich [sigmaaldrich.com]

- 7. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 9. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 10. CN114478400B - Crystallization method of azoxystrobin - Google Patents [patents.google.com]

- 11. fao.org [fao.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Azoxystrobin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and relevant biological pathways of Azoxystrobin-d4. This compound is the deuterium-labeled version of Azoxystrobin, a broad-spectrum fungicide from the strobilurin class.[1][2] The isotopic labeling, where hydrogen atoms are replaced by deuterium, makes it an invaluable tool for researchers, particularly in metabolism studies, environmental fate analysis, and as an internal standard in quantitative analyses like mass spectrometry.[3][4] This substitution does not alter its chemical activity but allows for precise tracking and quantification.[3]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value |

| IUPAC Name | methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate[5][6] |

| CAS Number | 1346606-39-0[1][7] |

| Molecular Formula | C₂₂H₁₃D₄N₃O₅[1] |

| Molecular Weight | 407.41 g/mol [1][3] |

| Appearance | White crystalline solid[8][9] |

| Melting Point | 105-107°C[1][3] |

| Boiling Point | 581.3 ± 50.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| LogP (Octanol-water partition coefficient) | 2.5 (for non-deuterated Azoxystrobin)[8][10] |

| Solubility in water | 6.7 mg/L at 20°C (for non-deuterated Azoxystrobin)[8] |

| Stability | Stable at normal temperatures and pressures[11] |

Mechanism of Action: Mitochondrial Respiration Inhibition

Azoxystrobin and its deuterated analog function by inhibiting mitochondrial respiration.[2][3] They bind tightly to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell.[3][8] The disruption of this critical process ultimately leads to fungal cell death.[1] This mechanism makes Azoxystrobin effective against a wide range of fungi.[8][12]

Caption: Mechanism of this compound blocking the electron transport chain.

Experimental Protocols

The quantification and identification of this compound and its parent compound rely on various analytical techniques. Below are detailed methodologies for common experimental procedures.

This method is used to determine the purity of Azoxystrobin technical material.

-

Principle: The sample is analyzed by Gas Chromatography with a Flame Ionization Detector (FID). The active ingredient's identity is confirmed by comparing its retention time with an authentic standard, and its content is quantified using an internal standard method.[13][14]

-

Instrumentation and Conditions:

-

Instrument: GC with FID detector.[13]

-

Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 µm film thickness.[13]

-

Oven Temperature Program: Initial temperature of 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C, and hold for 4 minutes.[13]

-

Injector Temperature: 250°C.[13]

-

Detector Temperature: 300°C.[13]

-

Carrier Gas: Helium at 1.5 ml/min.[13]

-

Injection Volume: 1 µL.[13]

-

Split Ratio: 20:1.[13]

-

-

Sample Preparation:

-

Internal Standard (IS) Solution: Accurately weigh 0.1 g of Dibutyl phthalate (DBP) into a 100 ml volumetric flask and dilute to volume with Acetone.[13]

-

Standard Solution: Weigh approximately 45 mg of Azoxystrobin standard into a 50 ml volumetric flask, add 5 ml of the IS solution, and dilute to the mark with Acetone.[13]

-

Sample Solution: Weigh a sample amount equivalent to 45 mg of Azoxystrobin into a 50 ml volumetric flask, add 5 ml of the IS solution, and dilute to the mark with Acetone.[13]

-

-

Analysis: Inject 1 µL of the standard and sample solutions separately into the GC system and record the chromatograms.[13]

References

- 1. This compound | CAS#:1346606-39-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1346606-39-0 | WDC60639 | Biosynth [biosynth.com]

- 4. Azoxystrobin-(cyanophenoxy-d4) analytical standard, PESTANAL® [sigmaaldrich.com]

- 5. This compound | C22H17N3O5 | CID 71313610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azoxystrobin D4 | CAS 1346606-39-0 | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 9. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. Azoxystrobin(131860-33-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ppqs.gov.in [ppqs.gov.in]

- 14. fao.org [fao.org]

Azoxystrobin-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azoxystrobin-d4, a deuterated isotopologue of the broad-spectrum fungicide Azoxystrobin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.

Core Physicochemical Data

This compound serves as an ideal internal standard for mass spectrometry-based quantification of Azoxystrobin due to its similar chemical and physical properties to the parent compound, with the key difference being its increased mass.

| Property | Value |

| CAS Number | 1346606-39-0 |

| Molecular Formula | C₂₂H₁₃D₄N₃O₅ |

| Molecular Weight | 407.41 g/mol |

Synthesis Overview

While a detailed, publicly available protocol for the specific synthesis of this compound is not readily found in the literature, a plausible synthetic route can be inferred from established Azoxystrobin synthesis methods. The deuterium labeling is typically introduced on the cyanophenoxy ring.

A general synthetic approach involves the coupling of key intermediates. One common method for synthesizing Azoxystrobin is through a multi-step process that includes a key coupling reaction. To introduce the deuterium atoms, a deuterated precursor, 2-cyano-d4-phenol, would be utilized in the final etherification step with an appropriate pyrimidine intermediate.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin, and by extension this compound, functions by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By binding to this site, Azoxystrobin blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell. This disruption of the energy supply ultimately leads to the cessation of fungal growth and spore germination.

Caption: Simplified diagram of Azoxystrobin's inhibitory action on the mitochondrial electron transport chain.

Experimental Protocol: Quantification of Azoxystrobin in Food Matrices using this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Azoxystrobin residues in food samples, such as fruits and vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This compound is used as an internal standard to ensure accuracy and precision.

1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative sample of the food matrix (e.g., 10-15 g) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA). The choice of sorbent may vary depending on the matrix.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

Transfer the cleaned extract into a vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent if necessary.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Azoxystrobin: Quantifier and qualifier transitions should be optimized (e.g., m/z 404.1 -> 372.1 and 404.1 -> 344.1).

-

This compound: Monitor the corresponding mass-shifted transitions (e.g., m/z 408.1 -> 376.1).

-

-

Caption: A typical analytical workflow for the quantification of Azoxystrobin in food samples using a deuterated internal standard.

Methodological & Application

Application Note: Quantitative Analysis of Azoxystrobin in Soil Samples Using Azoxystrobin-d4 as an Internal Standard

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2] Its extensive use raises concerns about its persistence and potential accumulation in soil, which necessitates sensitive and reliable analytical methods for its quantification. This application note details a robust and accurate method for the quantitative analysis of azoxystrobin in soil samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Azoxystrobin-d4 as an internal standard. The use of an isotopically labeled internal standard like this compound is crucial for correcting variations in extraction recovery and mitigating matrix effects, thereby ensuring high accuracy and precision in the analytical results.[3]

This protocol is intended for researchers, scientists, and professionals in environmental monitoring and agricultural science to accurately determine azoxystrobin residue levels in soil.

Experimental Protocols

This section outlines the detailed methodology for the extraction, cleanup, and instrumental analysis of azoxystrobin in soil samples.

1. Materials and Reagents

-

Standards: Azoxystrobin (≥98% purity), this compound (≥98% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)

-

Salts and Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Glacial acetic acid.

-

Soil Samples: Collected from relevant sites and stored at -20°C until analysis.

2. Sample Preparation and Extraction

-

Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Fortification: For quality control, spike blank soil samples with known concentrations of azoxystrobin standard solution.

-

Internal Standard Spiking: Spike all samples (including calibration standards prepared in matrix) with 100 µL of a 1 µg/mL this compound solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for another 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient program to ensure the separation of azoxystrobin from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Azoxystrobin: Precursor ion m/z 404.1 -> Product ions (e.g., m/z 372.1, m/z 344.1).

-

This compound: Precursor ion m/z 408.1 -> Product ions (e.g., m/z 376.1, m/z 348.1).

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

-

Data Presentation

The quantitative data for the analysis of azoxystrobin in soil are summarized in the tables below. These tables provide a clear overview of the method's performance characteristics.

Table 1: Method Validation Parameters

| Parameter | Value |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.015 mg/kg |

| Instrument Detection Limit (IDL) | 0.002 ng |

Table 2: Recovery and Precision Data for Azoxystrobin in Spiked Soil Samples

| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |

| 0.02 | 92.5 | 4.8 |

| 0.10 | 95.8 | 3.2 |

| 0.50 | 98.1 | 2.5 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of azoxystrobin in soil samples.

Caption: Experimental workflow for azoxystrobin analysis in soil.

This application note provides a comprehensive and validated method for the quantitative determination of azoxystrobin in soil. The use of this compound as an internal standard coupled with UPLC-MS/MS analysis ensures high accuracy, sensitivity, and reliability of the results, making it suitable for routine monitoring and research applications.

References

Application Note: Quantification of Azoxystrobin in Environmental Water Samples using Azoxystrobin-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantitative analysis of azoxystrobin, a widely used fungicide, in environmental water samples. The method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with the aid of a deuterated internal standard, Azoxystrobin-d4, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] Two effective sample preparation methods, Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), are presented to accommodate different laboratory workflows and sample complexities. This document is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require a reliable method for the trace-level detection of azoxystrobin in aqueous matrices.

Introduction

Azoxystrobin is a broad-spectrum fungicide extensively used in agriculture to protect crops from various fungal diseases. Its widespread application raises concerns about its potential contamination of environmental water sources, necessitating sensitive and accurate analytical methods for monitoring its presence. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high-quality quantitative data in complex matrices by compensating for analyte loss during sample preparation and ionization suppression or enhancement in the MS source. This application note details a validated LC-MS/MS method for the determination of azoxystrobin in water, providing comprehensive protocols for sample extraction, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Azoxystrobin certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

QuEChERS extraction salts and cleanup tubes

Sample Preparation

Two alternative methods for sample preparation are provided below.

Method 1: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load 100 mL of the water sample, previously spiked with a known concentration of this compound, onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained analytes with 5 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Sample Measurement: Place 10 mL of the water sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer the upper acetonitrile layer to a dispersive SPE cleanup tube containing magnesium sulfate and primary secondary amine (PSA).

-

Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Final Preparation: Take an aliquot of the supernatant, evaporate if necessary, and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) %B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Azoxystrobin 404.1 372.1 344.1 | this compound | 408.2 | 376.1 | 348.1 |

Data Presentation

The following tables summarize the quantitative data for the analysis of azoxystrobin in water samples.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (µg/L) |

|---|---|

| Limit of Detection (LOD) | 0.01 |

| Limit of Quantification (LOQ) | 0.03 |

Table 2: Recovery and Precision Data

| Sample Preparation Method | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| SPE | 0.1 | 95 | 5 |

| SPE | 1.0 | 98 | 3 |

| QuEChERS | 0.1 | 92 | 7 |

| QuEChERS | 1.0 | 96 | 4 |

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of azoxystrobin in environmental water samples.

Caption: Experimental workflow for azoxystrobin analysis.

Conclusion

The LC-MS/MS method detailed in this application note, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the quantification of azoxystrobin in environmental water samples. Both the SPE and QuEChERS sample preparation methods demonstrate excellent recovery and precision, offering flexibility for different laboratory needs. This method is suitable for routine monitoring of azoxystrobin contamination in water bodies, contributing to environmental safety and regulatory compliance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of Azoxystrobin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of azoxystrobin, a broad-spectrum fungicide. The described protocol is applicable for the determination of azoxystrobin in various matrices, including formulations and environmental samples. This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison of method performance, and a visual representation of the experimental workflow.

Introduction

Azoxystrobin is a widely used fungicide in agriculture for the protection of a variety of crops against fungal infections.[1] Its extensive use necessitates reliable and sensitive analytical methods for monitoring its presence in formulations, food commodities, and environmental samples to ensure product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common, cost-effective, and reliable technique for the quantification of azoxystrobin.[1] This application note presents a detailed protocol for the analysis of azoxystrobin using a reversed-phase HPLC-UV system.

Experimental Protocols

Materials and Reagents

-

Azoxystrobin analytical standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (AR grade)[1]

-

Formic acid (optional, for mobile phase modification)[2]

-

Sodium chloride[3]

-

Anhydrous magnesium sulfate[3]

-

Ethyl acetate[2]

-

Hexane[4]

-

0.2 µm or 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions

-

Column: C18 column (e.g., ODS2, 250 mm x 4.6 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile and water are commonly used. A typical starting point is a ratio of 80:20 (v/v) Acetonitrile:Water.[1][4] The mobile phase should be filtered through a 0.2 µm membrane filter and degassed prior to use.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[2]

-

Detection Wavelength: 255 nm[1]

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of azoxystrobin working standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like acetonitrile.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.05 to 50 µg/mL).[1][3]

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are examples for different sample types.

-

Accurately weigh about 200 mg of the sample and transfer to a 50 mL volumetric flask.

-

Add 20 mL of diluent (mobile phase) and sonicate to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Perform a further dilution as necessary to bring the concentration within the calibration range. For example, transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent.[1]

-

Filter the final solution through a 0.2 µm syringe filter before injection.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the azoxystrobin with a suitable solvent such as ethyl acetate.[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.[5]

-

Filter the final solution through a 0.2 µm syringe filter before injection.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a salt mixture, typically containing anhydrous magnesium sulfate and sodium chloride.[3]

-

Shake vigorously for 1 minute and centrifuge.[3]

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

The cleanup step may involve dispersive SPE (d-SPE) with a suitable sorbent.

-

Evaporate the cleaned-up extract and reconstitute in the mobile phase.

-

Filter the final solution through a 0.2 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method for azoxystrobin detection can be summarized by several key parameters. The following table presents a compilation of quantitative data from various studies.

| Parameter | Method 1 (Formulations) | Method 2 (Green Beans & Peas) | Method 3 (Water) | Method 4 (Mango) |

| HPLC Column | ODS2, 250x4.6mm, 5µm[1] | C18 | Spherisorb 5 ODS2, 15cm x 4.6mm | C18 |

| Mobile Phase | Acetonitrile:Water (80:20)[1] | Acetonitrile & Salts[3] | Mobile Phase (not specified)[5] | Acetonitrile:Water (80:20)[4] |

| Detector | UV at 255 nm[1] | HPLC-UV[3] | UV Detector[5] | UV at 255 nm[4] |

| Linearity Range | 50% to 150% of assay conc.[1] | 0.05 - 5 µg/mL[3] | 0.01 to 0.5 µg/cm³[5] | 0.05 - 0.2 mg/kg |

| Correlation Coeff. (R²) | 0.999[1] | - | - | - |

| LOD | - | - | 0.18 mg/L (FLD)[6] | - |

| LOQ | - | - | 0.37 mg/L (FLD)[6] | 0.05 mg/kg[2] |

| Recovery | 97-103%[7] | 81.99 - 107.85%[3] | - | 90-97%[2] |

| Retention Time (min) | ~8.4[7] | - | - | - |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of azoxystrobin.

Caption: Experimental workflow for azoxystrobin analysis by HPLC.

Conclusion

The HPLC method described in this application note is a simple, precise, and accurate technique for the determination of azoxystrobin. The method can be adapted for various sample matrices with appropriate sample preparation procedures. The validation data demonstrates good linearity, recovery, and sensitivity, making it suitable for routine quality control and residue analysis.

References

- 1. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 2. ijsr.in [ijsr.in]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Azoxystrobin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis in fungi.[1][2] Due to its widespread use, regulatory bodies and researchers require sensitive and accurate methods for the quantification of azoxystrobin residues in various environmental and biological matrices.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Azoxystrobin-d4, a deuterium-labeled analog of azoxystrobin, is the ideal internal standard for this purpose. This document provides a detailed protocol for the quantitative analysis of azoxystrobin using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Preparation of Standard Solutions

1.1. Preparation of Azoxystrobin Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of analytical grade azoxystrobin standard.

-

Dissolve the standard in a 100 mL volumetric flask using acetonitrile.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Bring the flask to volume with acetonitrile and mix thoroughly.

-

Store the stock solution at 4°C in an amber glass vial.

1.2. Preparation of this compound Internal Standard Stock Solution (100 µg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve the standard in a 10 mL volumetric flask using acetonitrile.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Bring the flask to volume with acetonitrile and mix thoroughly.

-

Store the internal standard stock solution at 4°C in an amber glass vial.

1.3. Preparation of Working Standard Solutions and Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the azoxystrobin stock solution with an appropriate solvent (e.g., acetonitrile or matrix-matched solvent) to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).[3]

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 50 ng/mL).

-

To each working standard solution, add a constant volume of the working internal standard solution. This will result in a constant concentration of this compound in all calibration standards.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) until a uniform consistency is achieved.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water).

-

Vortex for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and add the this compound internal standard working solution to achieve the same final concentration as in the calibration standards.

-

The extract is now ready for LC-MS/MS analysis. For some instruments and matrices, a dilution with mobile phase or reconstitution in a suitable solvent may be necessary.

-

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. A starting point could be: 0-1 min (95% A), 1-8 min (ramp to 5% A), 8-10 min (hold at 5% A), 10-10.1 min (return to 95% A), 10.1-15 min (re-equilibrate). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Ion Source Temperature | 350 - 450°C[4] |

| Capillary Voltage | 3.0 - 5.0 kV[4] |

| Nebulizer Gas Flow | Instrument dependent, typically Nitrogen |

| Drying Gas Flow | Instrument dependent, typically Nitrogen |

| Collision Gas | Argon |

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are recommended for the quantification and confirmation of azoxystrobin and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |

| Azoxystrobin | 404.1 | 372.1 | 344.1 | ~20 | ~25 |

| This compound | 408.1 | 376.1 | 348.1 | ~20 | ~25 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The quantitative data obtained from the analysis of calibration standards and samples should be summarized in tables for clear comparison.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Azoxystrobin Peak Area | This compound Peak Area | Peak Area Ratio (Azoxystrobin/Azoxystrobin-d4) |

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Correlation Coefficient (r²) | >0.99 |

Table 2: Sample Analysis Results

| Sample ID | Azoxystrobin Peak Area | This compound Peak Area | Calculated Concentration (ng/g) | Recovery (%) |

| Sample 1 | ||||

| Sample 2 | ||||

| Spiked Sample | ||||

| Blank Sample |

Mandatory Visualization

Azoxystrobin Mode of Action: Inhibition of Mitochondrial Respiration

Caption: Azoxystrobin inhibits fungal respiration at Complex III.

Experimental Workflow for Azoxystrobin Analysis

Caption: Workflow for Azoxystrobin analysis by IDMS.

Simplified Metabolic Pathway of Azoxystrobin in Plants

Caption: Simplified metabolic pathways of Azoxystrobin in plants.

References

- 1. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fsc.go.jp [fsc.go.jp]

- 3. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Evaluation of acetamiprid and azoxystrobin residues and their hormonal disrupting effects on male rats using liquid chromatography-tandem mass spectrometry | PLOS One [journals.plos.org]

Application Notes and Protocols for Liquid-Liquid Extraction of Azoxystrobin from Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its extensive use necessitates reliable and efficient methods for the extraction and quantification of its residues in plant tissues to ensure food safety and for research purposes. Liquid-liquid extraction (LLE) is a fundamental and widely employed technique for isolating azoxystrobin from complex plant matrices. This document provides detailed application notes and standardized protocols for the liquid-liquid extraction of azoxystrobin from plant tissues, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Principle of Liquid-Liquid Extraction for Azoxystrobin

Liquid-liquid extraction for azoxystrobin from plant tissues typically involves an initial extraction with an organic solvent, followed by a partitioning step. The homogenized plant sample is first treated with a water-miscible solvent, most commonly acetonitrile, to extract the analyte from the plant matrix. Subsequently, the addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation between the aqueous and organic layers. Azoxystrobin, being more soluble in the organic solvent, partitions into the acetonitrile layer, which is then collected for further cleanup and analysis.

Data Presentation

The efficiency of azoxystrobin extraction is evaluated based on several key parameters, including recovery rates, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize quantitative data from various studies on the extraction of azoxystrobin from different plant matrices.

Table 1: Recovery of Azoxystrobin from Various Plant Tissues

| Plant Matrix | Extraction Method | Spiking Level (mg/kg) | Average Recovery (%) | Analytical Technique |

| Green Beans | Acetonitrile extraction with salt partitioning | 0.1, 0.5, 3 | 83.69 - 91.58 | HPLC-UV |

| Peas | Acetonitrile extraction with salt partitioning | 0.1, 0.5, 3 | 81.99 - 107.85 | HPLC-UV |

| Mango | Acetonitrile extraction with LLE and SPE cleanup | 0.05, 0.1, 0.2 | 85.57 | HPLC-UV[2] |

| Tomatoes | QuEChERS | 0.1, 1, 3 | 83.92 - 95.77 | GC-MS[1] |

| Cucumber | QuEChERS | 0.1, 1, 3 | 83.92 - 95.77 | GC-MS[1] |

| Fruits and Vegetables | Ethyl acetate-cyclohexane (1:1, v/v) extraction with SPE cleanup | 0.01, 0.1, 1.0 | 85.2 - 98.2 | GC/MS[3][4] |

| Dragon Fruit | QuEChERS (citrate buffered) | 0.005, 0.01, 0.1, 1 | 75 - 119 | LC-MS/MS[5] |

| Tomato Leaves | QuEChERS | 1 | 78.80 | UHPLC-UV[6] |

| Tomato Fruits | QuEChERS | 1 | 98.27 | UHPLC-UV[6] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Azoxystrobin in Plant Tissues

| Plant Matrix | LOD (mg/kg) | LOQ (mg/kg) | Analytical Technique |

| Mango | - | 0.004 (µg/g) | HPLC-UV[2] |

| Tomatoes | 0.01 | 0.05 | GC-MS[1] |

| Cucumber | 0.01 | 0.05 | GC-MS[1] |

| Fruits and Vegetables | 0.01 | 0.05 | GC/MS[3][4] |

| Guava | - | 0.01 | LC-MS/MS[7] |

| Dragon Fruit | - | 0.005 | LC-MS/MS[7] |

| Sugarcane | - | 0.01 | LC-MS/MS[7] |

Experimental Protocols

The following are detailed protocols for the liquid-liquid extraction of azoxystrobin from plant tissues based on the QuEChERS method.

Protocol 1: Acetonitrile-Based Extraction with Salt Partitioning (for general fruits and vegetables)

Materials and Reagents:

-

Homogenized plant tissue sample

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.[7]

-

Extraction: Add 10 mL of acetonitrile to the tube.[7]

-

Salting-Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[7]

-

Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure the salts do not agglomerate.[7]

-

Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[7]

-

Supernatant Transfer: Transfer 6 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.[7] For highly pigmented extracts, 50 mg of GCB can be added.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Cap the tube and vortex for 1 minute.

-

Final Centrifugation: Centrifuge at ≥ 6000 rpm for 2 minutes.[7]

-

Final Extract: The supernatant is the final extract. Take an aliquot for analysis by HPLC or GC.

Protocol 2: Ethyl Acetate-Cyclohexane Based Extraction (for fruits and vegetables)

Materials and Reagents:

-

Homogenized plant tissue sample

-

Ethyl acetate (HPLC grade)

-

Cyclohexane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Silica solid-phase extraction (SPE) cartridges

-

Ultrasonicator

-

Rotary evaporator

Procedure:

-

Sample Homogenization: Weigh a representative amount of the homogenized plant sample.

-

Extraction: Add a 1:1 (v/v) mixture of ethyl acetate and cyclohexane.

-

Ultrasonication: Sonicate the mixture to ensure thorough extraction.[3]

-

Filtration and Drying: Filter the extract through anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent using a rotary evaporator.

-

SPE Cleanup: Reconstitute the residue in a suitable solvent and pass it through a silica SPE cartridge for cleanup.[3][4]

-

Elution: Elute the azoxystrobin from the SPE cartridge.

-

Final Extract: The eluate is the final extract for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of azoxystrobin from plant tissues using the QuEChERS method.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. scielo.br [scielo.br]

- 3. [Determination of azoxystrobin residues in fruits and vegetables by gas chromatography/mass spectrometry with solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Matrix Effect Evaluation and Method Validation of Azoxystrobin and Difenoconazole Residues in Red Flesh Dragon Fruit (Hylocereus polyrhizus) Matrices Using QuEChERS Sample Preparation Methods Followed by LC-MS/MS Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

Troubleshooting & Optimization

Azoxystrobin-d4 stability issues in different solvent mixtures

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azoxystrobin-d4 in various solvent mixtures. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methodologies.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Inconsistent or Drifting Instrument Response for this compound

Possible Cause: Degradation of this compound in the prepared solution.

Troubleshooting Steps:

-

Verify Solvent Composition and pH: The stability of Azoxystrobin can be pH-dependent, with faster degradation observed under alkaline conditions.[1] Ensure the pH of aqueous solvent mixtures is neutral or slightly acidic.

-

Protect from Light: Azoxystrobin is known to undergo photodegradation.[2] Store solutions in amber vials or protect them from light.

-

Control Temperature: Elevated temperatures can accelerate degradation. Store stock and working solutions at recommended temperatures (typically refrigerated or frozen) and allow them to equilibrate to room temperature before use to prevent concentration changes due to solvent evaporation.

-

Check for Contaminants: Incompatible materials such as strong acids, bases, and oxidizing agents can degrade this compound.[3] Ensure high-purity solvents and clean storage containers are used.

-

Prepare Fresh Solutions: If degradation is suspected, prepare fresh working standards from a reliable stock solution.

Issue 2: Appearance of Unknown Peaks Eluting Near this compound

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

-

Identify Potential Degradants: A major metabolite of Azoxystrobin is Azoxystrobin acid, formed through hydrolysis.[1] This and other photoisomerization or photodegradation products may appear in your chromatogram.

-

LC-MS/MS Analysis: Utilize mass spectrometry to identify the mass-to-charge ratio (m/z) of the unknown peaks and compare them to potential degradation products of Azoxystrobin.

-

Review Solvent Conditions: As degradation is faster at higher pH, consider acidifying the mobile phase (e.g., with 0.1% formic acid) to improve the stability of this compound during analysis.[1]

Issue 3: Shift in Retention Time of this compound

Possible Cause: Deuterium exchange with protic solvents.

Troubleshooting Steps:

-

Evaluate Solvent pH: Deuterium exchange can be more prevalent in acidic or basic solutions.[4] If using aqueous mobile phases, ensure the pH is buffered within a stable range.

-

Minimize Time in Protic Solvents: If possible, minimize the time the sample spends in aqueous or other protic solvents, especially at elevated temperatures.

-

Consider Solvent Composition: While common in reversed-phase chromatography, be mindful that the water content in the mobile phase can be a source of protons for exchange.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in acetonitrile, should be stored at low temperatures (e.g., -20°C) and protected from light.[3] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

Q2: How stable is this compound in aqueous/organic solvent mixtures used for LC-MS/MS analysis?

A2: The stability of this compound in such mixtures depends on the pH, temperature, and light exposure. Based on data for the non-deuterated form, Azoxystrobin has a half-life of 143 to 158 days in water at different pH levels, with the fastest degradation occurring at pH 9.[1] It is recommended to use freshly prepared or recently verified solutions for calibration and spiking.

Q3: What are the known degradation products of Azoxystrobin?

A3: The primary degradation product of Azoxystrobin in aqueous solutions is Azoxystrobin acid.[1] Photodegradation can also lead to photoisomerization (E/Z isomerization) and cleavage of the molecule.[2]

Q4: Can I use this compound in a mobile phase containing an acid additive like formic acid?

A4: Yes, using a small amount of formic acid (e.g., 0.1%) in the mobile phase is generally acceptable and can help to control the pH and improve chromatographic peak shape. However, strong acids should be avoided as they are listed as incompatible materials.[3]

Q5: How often should I prepare fresh working solutions of this compound?

A5: It is best practice to prepare fresh working solutions daily. If this is not feasible, the stability of the working solution in the specific solvent mixture and storage conditions should be validated.

Quantitative Data Summary

The following tables summarize available stability data for Azoxystrobin. Note that this data is for the non-deuterated form, but provides a useful reference for the expected behavior of this compound.

Table 1: Half-life of Azoxystrobin in Water at Different pH [1]

| pH | Half-life (days) |

| 4 | ~158 |

| 7 | ~150 |

| 9 | ~143 |

Table 2: Stability of Azoxystrobin under Accelerated Storage [5]

| Storage Duration (days at 54±2°C) | Content (%) | Loss (%) |

| 3 | 24.79 | - |

| 7 | 24.62 | 0.69 |

| 14 | 24.35 | 1.77 |

| 21 | 24.16 | 2.54 |

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound Working Solution

Objective: To determine the stability of this compound in a working solvent mixture over a typical analytical sequence.

Methodology:

-

Prepare a fresh working solution of this compound at a known concentration in the desired solvent mixture (e.g., 50:50 acetonitrile:water).

-

Initial Analysis (T=0): Immediately analyze the solution using a validated LC-MS/MS method to establish the initial peak area or concentration.

-

Storage: Store the solution under the conditions of interest (e.g., autosampler at 10°C, benchtop at room temperature).

-

Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Data Analysis: Compare the peak area or concentration at each time point to the initial measurement. A significant change (e.g., >15%) may indicate instability.

Visualizations

Caption: Troubleshooting workflow for inconsistent this compound response.

Caption: Experimental workflow for assessing short-term stability.

References

- 1. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats [article.innovationforever.com]

Preventing degradation of azoxystrobin and Azoxystrobin-d4 during analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of azoxystrobin and its deuterated internal standard, Azoxystrobin-d4, during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for azoxystrobin during analysis?

A1: Azoxystrobin is susceptible to degradation through several pathways, including photodegradation (isomerization and cleavage upon exposure to light), hydrolysis of its ester group (particularly under alkaline conditions), and thermal degradation at elevated temperatures.[1][2] Microbial degradation is also a significant factor in environmental samples but is less common under sterile analytical conditions.[3]

Q2: Why is it crucial to use a deuterated internal standard like this compound?

A2: A deuterated internal standard (IS) like this compound is essential for accurate quantification in mass spectrometry-based methods (e.g., LC-MS/MS). Since it has a similar chemical structure and physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[4][5] This allows for correction of variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

Q3: Can this compound degrade during analysis?

A3: While deuterated standards are generally more stable than their non-labeled counterparts, they are not entirely immune to degradation. The primary concern is the potential for deuterium-hydrogen exchange, especially under strong acidic or basic conditions, which could alter its mass and affect quantification. However, studies using this compound in QuEChERS extraction with LC-MS/MS analysis have shown it to be effective in compensating for matrix effects, suggesting good stability under those conditions.[6] It is crucial to evaluate the stability of this compound during method development, particularly when using harsh chemical or thermal conditions.

Q4: What are the common analytical techniques for azoxystrobin and this compound analysis?

A4: The most common and sensitive methods for the analysis of azoxystrobin and its internal standard are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7][8] High-performance liquid chromatography with ultraviolet (HPLC-UV) or diode-array detection (HPLC-DAD) can also be used, but these methods may have lower sensitivity and selectivity compared to mass spectrometry-based techniques.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of azoxystrobin and this compound.

Issue 1: Low recovery of azoxystrobin and/or this compound.

| Potential Cause | Troubleshooting Step |

| Degradation during sample storage | Store samples at or below -20°C in the dark to minimize degradation. Analyze samples as soon as possible after collection. |

| Degradation during sample preparation | Avoid high temperatures and exposure to direct sunlight or UV light during extraction and processing. Use amber vials or cover glassware with aluminum foil.[11] |

| Hydrolysis | Maintain a neutral or slightly acidic pH during extraction and in the final sample extract. Azoxystrobin is more susceptible to hydrolysis under alkaline conditions.[12] |

| Incomplete extraction | Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting azoxystrobin from various matrices.[7] |

| Adsorption to container surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption of the analytes. |

Issue 2: Poor peak shape or inconsistent retention times.

| Potential Cause | Troubleshooting Step |

| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. A common mobile phase for azoxystrobin analysis is a mixture of acetonitrile and water with a formic acid or ammonium acetate additive.[13] |

| Column degradation | Use a guard column to protect the analytical column from matrix components. Regularly flush the column and replace it when performance deteriorates. |

| Matrix effects | Employ effective sample cleanup procedures, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method, to remove interfering matrix components.[14] Use of a matrix-matched calibration curve is also recommended.[8] |

| Photoisomerization | Protect samples and standards from light. The E-isomer of azoxystrobin can convert to the less active Z-isomer upon exposure to light, which may have a different retention time.[15] |

Issue 3: Inaccurate quantification or high variability in results.

| Potential Cause | Troubleshooting Step |

| Internal standard instability | Verify the stability of this compound under your specific analytical conditions. Prepare fresh internal standard spiking solutions regularly and store them appropriately. |

| Matrix-induced ion suppression/enhancement | As mentioned, effective sample cleanup and the use of a deuterated internal standard are crucial.[4][6] Online dilution of the sample extract before injection into the LC-MS/MS system can also mitigate matrix effects. |

| Inadequate calibration | Prepare a multi-point calibration curve covering the expected concentration range of the samples. Use matrix-matched standards if significant matrix effects are observed. |

Data Presentation

The following tables summarize quantitative data on the stability and degradation of azoxystrobin under different conditions.

Table 1: Stability of Azoxystrobin under Different pH Conditions.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4 | 25 | Stable | [12] |

| 7 | 25 | Stable | [12] |

| 9 | 25 | Stable | [12] |

| 9 | 50 | 12.1 days |

Table 2: Photodegradation of Azoxystrobin.

| Solvent | Quantum Yield (Φ) | Notes | Reference |

| n-heptane | 0.073 ± 0.008 | Represents a non-polar environment. | [11] |

| Isopropanol | - | Photochemical reactivity is enhanced in less polar solvents. | [11] |

| Aqueous solution | - | Photoisomerization to the Z-isomer is a major pathway. | [15] |

Table 3: Biodegradation of Azoxystrobin by Ochrobactrum anthropi Strain SH14.

| Initial Concentration (µg/mL) | Degradation (%) after 5 days | Reference |

| 25 | 89.1 | [3][16] |

| 50 | 86.3 | [3][16] |

| 100 | 78.5 | [3][16] |

| 200 | 71.7 | [3][16] |

| 400 | 62.4 | [3][16] |

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a general guideline based on the widely used QuEChERS method for the extraction of azoxystrobin from a food matrix.[7][14]

-

Homogenization: Homogenize a representative 10-15 g sample of the matrix (e.g., fruit, vegetable).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (and the this compound internal standard).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute with the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of azoxystrobin. Instrument parameters should be optimized for your specific system.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute azoxystrobin, then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Azoxystrobin: Monitor at least two transitions (e.g., quantifier and qualifier ions).

-

This compound: Monitor the corresponding transitions for the deuterated internal standard.

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

Visualizations

Caption: Major abiotic degradation pathways of azoxystrobin.

Caption: A typical workflow for the analysis of azoxystrobin.

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. umontreal.scholaris.ca [umontreal.scholaris.ca]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Matrix Effect Evaluation and Method Validation of Azoxystrobin and Difenoconazole Residues in Red Flesh Dragon Fruit (Hylocereus polyrhizus) Matrices Using QuEChERS Sample Preparation Methods Followed by LC-MS/MS Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]

- 10. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. umontreal.scholaris.ca [umontreal.scholaris.ca]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 16. researchgate.net [researchgate.net]

Selecting the appropriate chromatography column for azoxystrobin separation

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues encountered during the separation of azoxystrobin.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography column used for azoxystrobin separation?

A1: The most frequently used columns for azoxystrobin separation are reversed-phase (RP) columns, with C18 (octadecylsilyl) being the most common stationary phase.[1][2][3][4][5][6] These columns provide good retention and selectivity for azoxystrobin and its related compounds.

Q2: What are the typical mobile phase compositions for azoxystrobin analysis on a C18 column?

A2: A mixture of acetonitrile and water is the most common mobile phase for azoxystrobin analysis.[1][2][3] The ratio of acetonitrile to water can vary, with common starting points being 80:20 (v/v) or 70:30 (v/v).[1] Some methods may also include a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape.

Q3: What detection wavelength is typically used for azoxystrobin in HPLC-UV analysis?

A3: Azoxystrobin is commonly detected at a wavelength of 255 nm.[1][2] Other wavelengths, such as 230 nm, 257 nm, and 260 nm, have also been reported.[3][5][6]

Q4: What are the key system suitability parameters to monitor for an azoxystrobin HPLC method?

A4: Key system suitability parameters include theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate injections. For a robust method, theoretical plates should typically be not less than 2000, the tailing factor should be less than 2.0, and the %RSD for replicate injections should not be more than 2.0%.

Q5: Is it necessary to use a guard column for azoxystrobin analysis?

A5: While not always mandatory, using a guard column is highly recommended, especially when analyzing complex matrices like soil or agricultural products. A guard column helps protect the analytical column from contaminants, extending its lifetime and ensuring consistent performance.

HPLC Methodologies for Azoxystrobin Separation

The following table summarizes various reported HPLC methods for the separation of azoxystrobin.

| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 | - | Acetonitrile:Water (80:20, v/v) | 1.0 | 255 | [1][2] |

| ODS2 | - | Acetonitrile:Water (80:20, v/v) | 1.0 | 255 | |

| Zorbax SB-C18 | 250 mm x 3 mm, 5 µm | Acetonitrile:Ultrapure Water (90:10, v/v) | 0.9 | 218 | |

| Agilent Eclipse plus C18 | 150 mm x 4.6 mm, 5 µm | Acetonitrile + Methanol (90+10, v/v) - Water (0.1% v/v TFA) (60:40, v/v) | 1.0 | 205 and 272 | [4] |

| Chromolith Performance-RP18e | 100 mm x 4.6 mm | Acetonitrile:0.1% Phosphoric acid solution (60:40, v/v) | 0.4 | 230 | [5] |

| Shimadzu BDS C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile:Water (60:40, v/v) | 1.0 | 230 | [3] |

| C18 | - | Acetonitrile:Water (9:11, v/v) | - | 260 | [6] |

Experimental Protocol: General HPLC Method for Azoxystrobin

This protocol provides a general starting point for the analysis of azoxystrobin in a formulation. Method optimization will be required for different sample matrices.

1. Reagents and Materials:

-

Azoxystrobin reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Diluent: Prepare a mixture of acetonitrile and water in the same ratio as the mobile phase.

2. Standard Solution Preparation:

-